molecular formula C14H17NO4 B594681 5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one CAS No. 1246213-39-7

5-(tert-Butyl)-3,3-dimethyl-6-nitrobenzofuran-2(3H)-one

Cat. No. B594681
Key on ui cas rn: 1246213-39-7
M. Wt: 263.293
InChI Key: PAPCLUJQMFCTDR-UHFFFAOYSA-N
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Patent
US08476442B2

Procedure details

Palladium on carbon (wet; 5 wt %) was placed into a round bottomed flask under nitrogen flow. 5-tert-butyl-3,3-dimethyl-6-nitro-benzofuran-2-one (4.7 g, 17.85 mmol) was then added to the vessel. Methanol (120 mL) was then carefully charged to the vessel under nitrogen atmosphere. The vessel was then purged with N2, evacuated, then charged with hydrogen gas. The vessel was evacuated and re-charged with hydrogen gas, and then a continuous hydrogen gas stream was introduced. After completion, the reaction was filtered through Celite® and the cake was washed with MeOH (300 ml). The solvent was removed in vacuo and the product dried under high vacuum to give a white crystalline solid. 1H-NMR (400 MHZ, DMSO-d6) δ 7.05 (s, 1H); 6.48 (s, 1H); 5.02 (s, 2H, NH2); 1.34 (s, 6H); 1.30 (s, 9H)
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[C:6]([N+:17]([O-])=O)=[CH:7][C:8]2[O:12][C:11](=[O:13])[C:10]([CH3:15])([CH3:14])[C:9]=2[CH:16]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[NH2:17][C:6]1[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])=[CH:16][C:9]2[C:10]([CH3:15])([CH3:14])[C:11](=[O:13])[O:12][C:8]=2[CH:7]=1

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(C)(C)C=1C(=CC2=C(C(C(O2)=O)(C)C)C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vessel was then purged with N2
CUSTOM
Type
CUSTOM
Details
evacuated
ADDITION
Type
ADDITION
Details
charged with hydrogen gas
CUSTOM
Type
CUSTOM
Details
The vessel was evacuated
ADDITION
Type
ADDITION
Details
re-charged with hydrogen gas
ADDITION
Type
ADDITION
Details
a continuous hydrogen gas stream was introduced
FILTRATION
Type
FILTRATION
Details
After completion, the reaction was filtered through Celite®
WASH
Type
WASH
Details
the cake was washed with MeOH (300 ml)
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the product dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid

Outcomes

Product
Name
Type
Smiles
NC1=CC2=C(C(C(O2)=O)(C)C)C=C1C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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